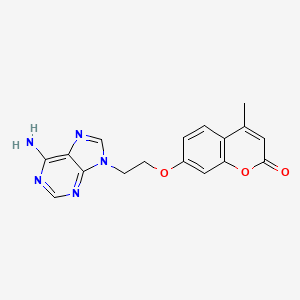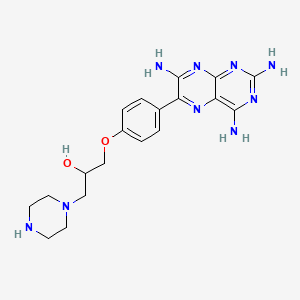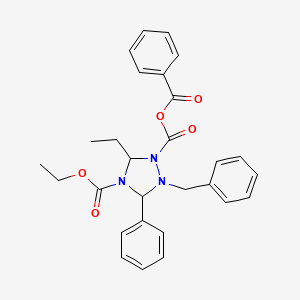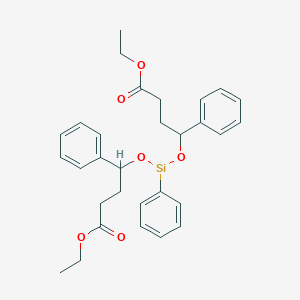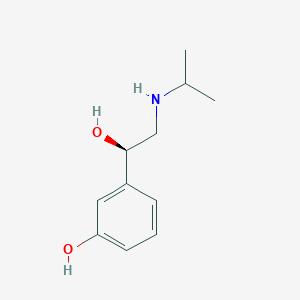
Metaterol, (R)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Metaterol, ®- is a compound with the molecular formula C11H17NO2. It is a beta-adrenergic receptor agonist, which means it stimulates beta-adrenergic receptors in the body. This compound is known for its sympathomimetic properties, meaning it mimics the effects of the sympathetic nervous system .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Metaterol, ®- typically involves the reaction of m-hydroxybenzyl alcohol with isopropylamine under specific conditions to yield the desired product. The reaction is carried out in the presence of a catalyst and under controlled temperature and pressure to ensure the formation of the ®-enantiomer .
Industrial Production Methods
Industrial production of Metaterol, ®- follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yield and purity. The final product is then purified using techniques such as crystallization or chromatography .
Analyse Des Réactions Chimiques
Types of Reactions
Metaterol, ®- undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding ketones or aldehydes.
Reduction: It can be reduced to form alcohols.
Substitution: It can undergo nucleophilic substitution reactions to form different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include alkyl halides and nucleophiles such as amines or thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of Metaterol, ®- can yield ketones or aldehydes, while reduction can yield alcohols .
Applications De Recherche Scientifique
Metaterol, ®- has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various chemical reactions and synthesis of other compounds.
Biology: It is used to study the effects of beta-adrenergic receptor agonists on biological systems.
Medicine: It is used in the development of drugs for treating conditions such as asthma and cardiovascular diseases.
Industry: It is used in the production of pharmaceuticals and other chemical products
Mécanisme D'action
Metaterol, ®- exerts its effects by binding to beta-adrenergic receptors in the body. This binding activates the receptors, leading to an increase in cyclic adenosine monophosphate (cAMP) levels. The increase in cAMP levels results in various physiological effects, such as relaxation of smooth muscles, increased heart rate, and bronchodilation .
Comparaison Avec Des Composés Similaires
Similar Compounds
Isoproterenol: Another beta-adrenergic receptor agonist with similar effects but different chemical structure.
Epinephrine: A naturally occurring hormone and neurotransmitter with broader effects on both alpha and beta-adrenergic receptors.
Metoprolol: A beta-adrenergic receptor antagonist used to treat hypertension and other cardiovascular conditions
Uniqueness
Metaterol, ®- is unique in its specific action on beta-adrenergic receptors and its ability to mimic the effects of the sympathetic nervous system. Its specific enantiomeric form, ®-, also contributes to its unique pharmacological properties .
Propriétés
Numéro CAS |
99342-72-0 |
|---|---|
Formule moléculaire |
C11H17NO2 |
Poids moléculaire |
195.26 g/mol |
Nom IUPAC |
3-[(1R)-1-hydroxy-2-(propan-2-ylamino)ethyl]phenol |
InChI |
InChI=1S/C11H17NO2/c1-8(2)12-7-11(14)9-4-3-5-10(13)6-9/h3-6,8,11-14H,7H2,1-2H3/t11-/m0/s1 |
Clé InChI |
LVISWIXSNZQRHA-NSHDSACASA-N |
SMILES isomérique |
CC(C)NC[C@@H](C1=CC(=CC=C1)O)O |
SMILES canonique |
CC(C)NCC(C1=CC(=CC=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


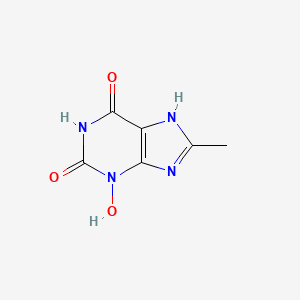
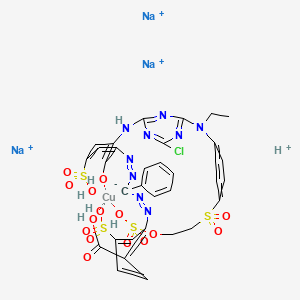
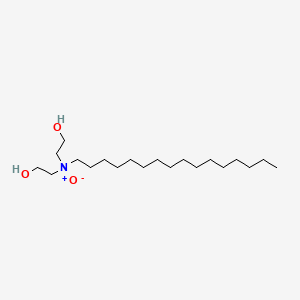
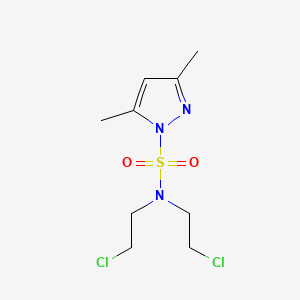
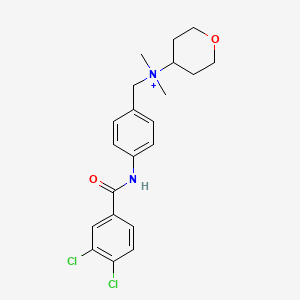
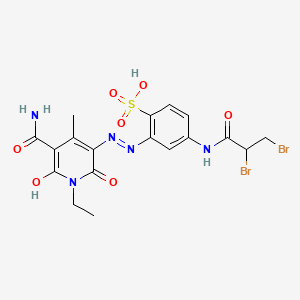
![(E)-but-2-enedioic acid;4-(6,11-dihydrobenzo[c][1]benzothiepin-11-yloxy)-1-methylpiperidine](/img/structure/B12775858.png)
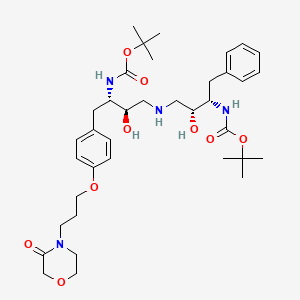
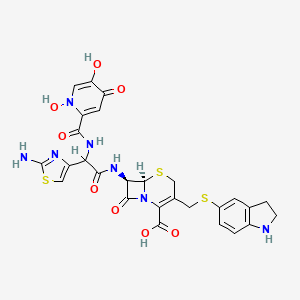
![1-(4-chlorophenyl)-N-[(E)-(1-ethyl-3,3-dimethylindol-1-ium-2-yl)methylideneamino]methanamine;3-dodecyl-2-(2-sulfonatophenoxy)benzenesulfonate](/img/structure/B12775868.png)
